(S)-2-Amino-N-cyclopropyl-3-methyl-N-pyridin-2-ylmethyl-butyramide (S)-2-Amino-N-cyclopropyl-3-methyl-N-pyridin-2-ylmethyl-butyramide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13405167
InChI: InChI=1S/C14H21N3O/c1-10(2)13(15)14(18)17(12-6-7-12)9-11-5-3-4-8-16-11/h3-5,8,10,12-13H,6-7,9,15H2,1-2H3/t13-/m0/s1
SMILES: CC(C)C(C(=O)N(CC1=CC=CC=N1)C2CC2)N
Molecular Formula: C14H21N3O
Molecular Weight: 247.34 g/mol

(S)-2-Amino-N-cyclopropyl-3-methyl-N-pyridin-2-ylmethyl-butyramide

CAS No.:

Cat. No.: VC13405167

Molecular Formula: C14H21N3O

Molecular Weight: 247.34 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-N-cyclopropyl-3-methyl-N-pyridin-2-ylmethyl-butyramide -

Specification

Molecular Formula C14H21N3O
Molecular Weight 247.34 g/mol
IUPAC Name (2S)-2-amino-N-cyclopropyl-3-methyl-N-(pyridin-2-ylmethyl)butanamide
Standard InChI InChI=1S/C14H21N3O/c1-10(2)13(15)14(18)17(12-6-7-12)9-11-5-3-4-8-16-11/h3-5,8,10,12-13H,6-7,9,15H2,1-2H3/t13-/m0/s1
Standard InChI Key PFCNJNSQKYECAX-ZDUSSCGKSA-N
Isomeric SMILES CC(C)[C@@H](C(=O)N(CC1=CC=CC=N1)C2CC2)N
SMILES CC(C)C(C(=O)N(CC1=CC=CC=N1)C2CC2)N
Canonical SMILES CC(C)C(C(=O)N(CC1=CC=CC=N1)C2CC2)N

Introduction

(S)-2-Amino-N-cyclopropyl-3-methyl-N-pyridin-2-ylmethyl-butyramide is a complex organic compound with a molecular formula of C14H21N3O and a molecular weight of approximately 247.33604 g/mol . This compound is characterized by its unique structural features, including a cyclopropyl amine moiety and a pyridine ring, which contribute to its potential biological activities.

Synthesis

The synthesis of (S)-2-Amino-N-cyclopropyl-3-methyl-N-pyridin-2-ylmethyl-butyramide typically involves multiple steps, including the formation of the amide bond and the introduction of the pyridin-2-ylmethyl group. Common reagents used in similar syntheses include sodium hydride or potassium tert-butoxide for substitution reactions, although specific details for this compound are not widely documented.

Biological Activity

While specific biological activities of (S)-2-Amino-N-cyclopropyl-3-methyl-N-pyridin-2-ylmethyl-butyramide are not extensively reported, compounds with similar structural features often exhibit potential in drug development due to their ability to interact with enzymes or receptors. The presence of a cyclopropyl group and a pyridine ring can enhance binding affinity and selectivity towards biological targets.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator